![molecular formula C20H15ClF6N4O3 B2529175 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 324009-23-6](/img/structure/B2529175.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

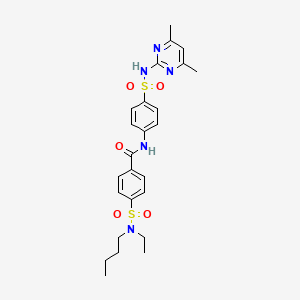

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a useful research compound. Its molecular formula is C20H15ClF6N4O3 and its molecular weight is 508.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Sonogashira-Type Reactions and Cyclisation : This compound serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions are instrumental in synthesizing various heterocyclic compounds, such as pyrazolo[4,3-c]pyridines and pyrazolo[4,3-c]pyridine 5-oxides through subsequent cyclisation processes. These synthesized compounds have been thoroughly characterized using NMR spectroscopy and other analytical methods, indicating a broad applicability in heterocyclic chemistry research (Vilkauskaitė, Šačkus, & Holzer, 2011); (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Formation of Heterocycles : Through Vilsmeier–Haack reaction approaches, new series of heterocyclic compounds with potential antimicrobial activities have been synthesized. These compounds show promise as inhibitors of specific bacterial enzymes, highlighting their potential in drug discovery and molecular biology research (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Complex Formation in Coordination Chemistry : The compound's oxime derivatives are explored in zinc(II) carboxylate chemistry, leading to the synthesis of dinuclear and trinuclear complexes. These findings are significant for understanding the coordination behavior of such ligands and their potential applications in developing new materials or catalytic systems (Konidaris, Kaplanis, Raptopoulou, Perlepes, Manessi‐Zoupa, & Katsoulakou, 2009).

Novel Compound Synthesis

Development of Multifunctional Molecules : Research demonstrates the synthesis of novel multifluorinated pyrazolone-5-one derivatives, showcasing the adaptability of similar compounds in generating a wide array of multifunctional molecules. These compounds, obtained through both conventional and non-conventional synthesis methods, underline the compound's versatility in organic synthesis and potential in creating new chemical entities with diverse applications (Gadakh, Pandit, Rindhe, & Karale, 2010).

Photophysical Property Studies : Investigations into the photophysical properties of related heterocyclic compounds synthesized through multi-step reactions have provided insights into the effects of specific substituents on fluorescence. This research opens new avenues for the design of fluorescent materials and probes in biochemical and materials science research (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Insecticidal Activity Evaluation : Synthesis of pyrazole oxime derivatives containing an N-pyridylpyrazole moiety based on fenpyroximate lead structures has been conducted. These derivatives show significant insecticidal activities, suggesting the potential for agricultural applications in pest management (Xiao, Ni, Jinfeng, Ying, Min, Yang, Hu, Huanyu, Yang, Shi, Gao, & Dai, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-ethoxy-4-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF6N4O3/c1-2-33-17-14(9-29-34-10-11-3-5-12(6-4-11)19(22,23)24)18(32)31(30-17)16-15(21)7-13(8-28-16)20(25,26)27/h3-9,30H,2,10H2,1H3/b29-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMAEVHFWOYLGC-GESPGMLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)N(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C=NOCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=O)N(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C=N/OCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)

![2-Cyclopropyl-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methylpyrimidine](/img/structure/B2529105.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)